OTS-167 monohydrochloride

Übersicht

Beschreibung

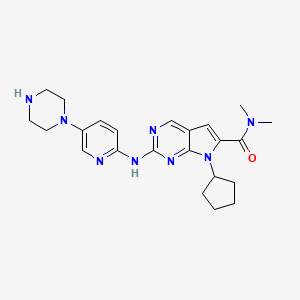

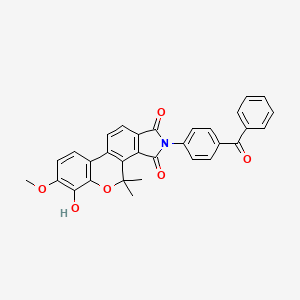

OTS-167 monohydrochloride, also known as OTSSP167 hydrochloride, is a compound with the molecular formula C25H29Cl3N4O2 . It has a molecular weight of 523.9 g/mol . It is under development for the treatment of various cancers including neuroblastoma, lung cancer, prostate cancer, metastatic breast cancer, triple negative breast cancer, and pancreatic cancer .

Molecular Structure Analysis

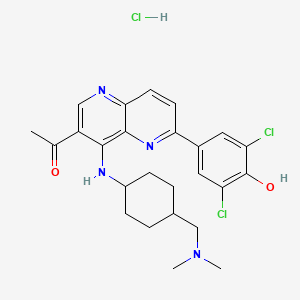

This compound has a complex molecular structure. The IUPAC name for this compound is 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 523.9 g/mol . It has 3 hydrogen bond donors and several hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Endocrine Disruption : OTs, including OTS compounds, are known for their environmental persistence and endocrine-disrupting effects. They have been reported to cause abnormalities in vertebrate reproduction, acting as reproductive disruptors. This is evident in both male and female animals, affecting the weights of reproductive organs and disrupting hormonal balance. These effects are due to OTs acting as endocrine-disrupting chemicals (EDCs) and highlight the need for environmental caution in the use of such compounds (de Araújo et al., 2018).

Nanotechnology and Surface Chemistry : Research shows the importance of solvent choice in the formation of uniform self-assembled monolayers (SAMs), with OTS on silicon wafers used as a case study. The study emphasizes the role of solvent nature, partial charge distribution, and polarity index in creating uniform SAMs, which has implications in nanotechnology and material sciences (Manifar et al., 2008).

Enhancement in Photodetector Performance : OTS compounds have been found to enhance the performance of transition metal dichalcogenide-based photodetectors. This includes improvements in field-effect mobility and photoresponsivity, indicating the potential of OTS in advancing electronic and optoelectronic device performance (Kang et al., 2015).

Surface Water Structure Analysis : Studies using sum frequency generation (SFG) spectroscopy have investigated the interfacial water structure on surfaces modified by OTS monolayers. This research is crucial for understanding chemical interactions at interfaces, which has implications in fields like catalysis and sensor technology (Ye, Nihonyanagi, & Uosaki, 2001).

Biomedical Research : In neuroscience, OTS compounds, as part of the oxytocin family, have been studied for their effects on social behavior and neuroendocrine functions. For example, research on oxytocin's role in central nervous system functions, such as social bonding and aggression, provides valuable insights for potential therapeutic applications (de Jong & Neumann, 2018).

Lubrication and Wear Resistance : The tribological properties of OTS monolayers on silicon wafers have been explored, revealing their potential as boundary lubricants at low loads. This has applications in reducing wear and friction in mechanical systems (Ren et al., 2002).

Advanced Material Applications : OTS has been used in creating superhydrophobic films demonstrating anti-icing properties, relevant in materials engineering for developing surfaces with unique wetting properties (Ge et al., 2013).

Environmental Toxicology : The prevalence of OTs, including OTS compounds, in house dust and their potential human exposure risk has been a subject of environmental toxicology research. This underscores the need for monitoring and regulating the use of such compounds in consumer products (Kannan et al., 2010).

Wirkmechanismus

Target of Action

OTSSP167 hydrochloride, also known as OTS167, is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . It is involved in various cellular processes such as cell cycling, stem cell renewal, and apoptosis . MELK is often overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors .

Mode of Action

OTSSP167 hydrochloride acts by binding to MELK, which prevents both MELK phosphorylation and activation . This results in the inhibition of the phosphorylation of MELK-specific substrates . It’s important to note that otssp167 also exhibits off-target activity against aurora b kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .

Biochemical Pathways

OTSSP167 hydrochloride affects several biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 .

Pharmacokinetics

It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations .

Result of Action

OTSSP167 hydrochloride has been shown to have significant anti-tumor effects. It induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also suppresses the growth of xenograft tumors in mice .

Action Environment

The action of OTSSP167 hydrochloride can be influenced by environmental factors. For instance, it has been shown to control leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy . .

Zukünftige Richtungen

OTS-167 is currently under clinical development by OncoTherapy Science and is in Phase I for Metastatic Breast Cancer . It is also being developed for the treatment of other cancers including neuroblastoma, lung cancer, prostate cancer, triple negative breast cancer, and pancreatic cancer . The goal in treating patients with NLK inhibitors like OTS-167 is to sufficiently raise the hemoglobin to prevent the need for chronic red cell transfusions or treatment with steroids .

Biochemische Analyse

Biochemical Properties

OTSSP167 hydrochloride exhibits dose-dependent cytotoxicity against a panel of T-cell acute lymphoblastic leukemia (T-ALL) cell lines with IC50 in the nanomolar range (10-50 nM) . It interacts with the MAP2K7-JNK pathway, inhibiting MAP2K7 kinase activity and reducing the activation of its downstream substrate, JNK . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 hydrochloride .

Cellular Effects

OTSSP167 hydrochloride induces apoptosis and cell cycle arrest in T-ALL cell lines . It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations . It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel .

Molecular Mechanism

OTSSP167 hydrochloride exerts its effects at the molecular level by inhibiting MELK, a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes . It also exhibits off-target activity against Aurora B kinase in vitro and in cells, inhibiting BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3, and causing mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore .

Temporal Effects in Laboratory Settings

OTSSP167 hydrochloride has been shown to control leukemia burden in xenografts from patients with T-ALL over time . Daily intraperitoneal administration of 10 mg/kg OTSSP167 hydrochloride was well tolerated, with mice showing no hematological toxicity, and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .

Dosage Effects in Animal Models

The same dosage of OTSSP167 hydrochloride efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival . It is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice .

Transport and Distribution

It is known to be effective in vivo when delivered either orally or intravenously .

Subcellular Localization

OTSSP167 hydrochloride has been shown to cause mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore . This suggests that OTSSP167 hydrochloride may influence the subcellular localization of certain proteins, affecting their activity or function.

Eigenschaften

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGWHISAOWEFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431698-10-0 | |

| Record name | OTS-167 monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTS-167 MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does OTSSP167 (hydrochloride) interact with its target, MARK4, and what are the downstream effects of this interaction?

A1: OTSSP167 (hydrochloride) binds to the large hydrophobic cavity of the kinase domain of Microtubule Affinity-Regulating Kinase 4 (MARK4). [, ] This binding involves several hydrophobic and hydrogen-bonded interactions. [] Molecular dynamics simulations suggest that OTSSP167 (hydrochloride) forms a stable complex with MARK4, indicating strong inhibitory potential. [] This interaction inhibits MARK4's kinase activity, which has been linked to various downstream effects, including suppression of tumor cell growth and potential therapeutic benefits in cancers. [] Additionally, OTSSP167 (hydrochloride) demonstrated anti-neuroblastoma activity. []

Q2: How does the binding affinity of OTSSP167 (hydrochloride) to MARK4 compare to other known MARK4 inhibitors, and what studies support these findings?

A2: OTSSP167 (hydrochloride) exhibits a higher binding affinity for MARK4 compared to other inhibitors like BX-912 and BX-795. [, ] This conclusion is supported by several lines of evidence. Firstly, molecular dynamics simulations revealed that OTSSP167 (hydrochloride) forms a more stable complex with MARK4. [] Secondly, fluorescence binding studies demonstrated a lower dissociation constant (KD) value for OTSSP167 (hydrochloride) compared to BX-912 and BX-795, indicating a stronger interaction. [] Lastly, OTSSP167 (hydrochloride) showed the highest potency in inhibiting MARK4's ATPase activity compared to the other inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

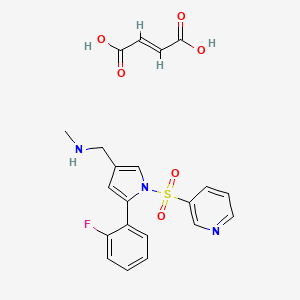

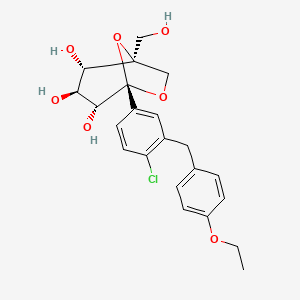

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)